Ethanedioyl dibromide, also known as oxalyl bromide, is a reagent used in organic synthesis []. It is a colorless liquid at room temperature with a pungent odor []. Due to its ability to convert carboxylic acids to their corresponding acid halides, oxalyl bromide is a valuable tool for creating new carbon-carbon bonds and functionalized molecules [].
The molecule consists of two carbonyl groups (C=O) connected by a central carbon atom. Each carbonyl group is bonded to a bromine atom (Br). The molecular structure features a planar arrangement around the central carbon and the carbonyl carbons, giving it a tetrahedral geometry []. This structure allows for the reactivity of the carbonyl groups, which is crucial for its function in organic synthesis [].
One of the most important reactions of oxalyl bromide is its conversion of carboxylic acids to acid halides (acyl halides) []. This reaction is typically performed in inert organic solvents with a catalyst, often a tertiary amine. The reaction proceeds through a series of steps involving the formation of an intermediate mixed anhydride, followed by its decomposition into the desired acid halide and carbon dioxide gas [].
Balanced chemical equation for conversion of a carboxylic acid to an acid halide:
RCOOH + BrCO−COBr → RCOX + CO2 + HBr (R = any organic group) []
Oxalyl bromide can also be used in other reactions, such as the conversion of alcohols to alkyl bromides and the formylation of aromatic compounds []. However, the conversion of carboxylic acids to acid halides is its most common application in scientific research.
Ethanedioyl dibromide is a versatile reagent in organic synthesis, particularly for:
In polymer chemistry, ethanedioyl dibromide is utilized for:
Besides organic and polymer chemistry, ethanedioyl dibromide finds use in:
Corrosive;Irritant